molecular formula C20H18F3NO3 B4053181 2,2,2-TRIFLUORO-1-{1-[2-(4-METHOXYPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE

2,2,2-TRIFLUORO-1-{1-[2-(4-METHOXYPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE

Cat. No.: B4053181
M. Wt: 377.4 g/mol
InChI Key: WNCIAIVOOOOQNM-UHFFFAOYSA-N
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Description

2,2,2-TRIFLUORO-1-{1-[2-(4-METHOXYPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE is a complex organic compound with the molecular formula C20H18F3NO3

Scientific Research Applications

2,2,2-TRIFLUORO-1-{1-[2-(4-METHOXYPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is utilized in the study of biological pathways and mechanisms, particularly those involving indole derivatives.

    Medicine: The compound has potential therapeutic applications due to its unique chemical structure, which may interact with specific biological targets.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Preparation Methods

The synthesis of 2,2,2-TRIFLUORO-1-{1-[2-(4-METHOXYPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,2,2-trifluoroacetophenone with 4-methoxyphenol in the presence of a base to form an intermediate, which is then reacted with 2-methylindole under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2,2,2-TRIFLUORO-1-{1-[2-(4-METHOXYPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of larger, more complex molecules.

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUORO-1-{1-[2-(4-METHOXYPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole moiety may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2,2,2-TRIFLUORO-1-{1-[2-(4-METHOXYPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE include:

These compounds share the trifluoromethyl group, which imparts unique chemical properties, but differ in their overall structure and specific applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-[1-[2-(4-methoxyphenoxy)ethyl]-2-methylindol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO3/c1-13-18(19(25)20(21,22)23)16-5-3-4-6-17(16)24(13)11-12-27-15-9-7-14(26-2)8-10-15/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCIAIVOOOOQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,2-TRIFLUORO-1-{1-[2-(4-METHOXYPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE
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2,2,2-TRIFLUORO-1-{1-[2-(4-METHOXYPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE
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2,2,2-TRIFLUORO-1-{1-[2-(4-METHOXYPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE
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2,2,2-TRIFLUORO-1-{1-[2-(4-METHOXYPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE
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2,2,2-TRIFLUORO-1-{1-[2-(4-METHOXYPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE
Reactant of Route 6
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2,2,2-TRIFLUORO-1-{1-[2-(4-METHOXYPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE

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